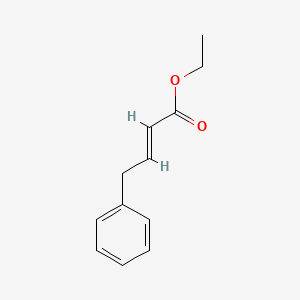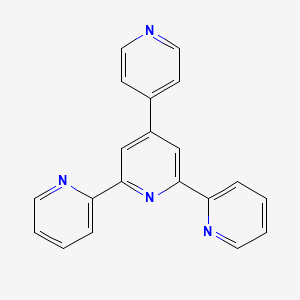
4'-(4-Pyridyl)-2,2':6',2''-terpyridine
Vue d'ensemble
Description
4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine is a pyridine derivative . Pyridyl groups in this compound can rotate along the carbon-carbon structure . It can be used as a catalyst for photoelectrochemical reduction .
Synthesis Analysis
The synthesis of a similar compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in a study . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis
The molecular structure of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a compound similar to 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine, has been analyzed . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine include a melting point of >300 °C (decomp), a predicted boiling point of 477.1±40.0 °C, and a predicted density of 1.202±0.06 g/cm3 . The compound should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
1. Photophysical and Electrochemical Properties
4'-(4-Pyridyl)-2,2':6',2''-terpyridine derivatives have been studied for their photophysical and electrochemical properties. They exhibit twisted ground state conformations influenced by steric hindrance, impacting optical properties significantly. These compounds show absorption bands due to both π−π*(terpy) and π−π*(aryl) transitions and demonstrate interesting fluorescence properties in both solution and solid state. The electron-withdrawing properties of various substituents on the terpyridine core also significantly affect these properties (Szłapa-Kula et al., 2020).
2. DNA Interaction and Molecular Docking
Certain complexes containing 4'-(4-Pyridyl)-2,2':6',2''-terpyridine have been examined for their interaction with DNA. For example, tin complexes have shown moderate binding constants with calf thymus-DNA, indicating groove binding as the interaction mode. This interaction is crucial for understanding the biological activity and potential therapeutic applications of these complexes (Momeni & Noroozi, 2017).
3. Supramolecular Chemistry and Noncovalent Interactions
The supramolecular associations and noncovalent interactions of 4'-(4-Pyridyl)-2,2':6',2''-terpyridine derivatives have been extensively studied. These studies reveal the significance of weak interactions like C–H···π and π–π stacking in building supramolecular assemblies, crucial for the design of novel materials and sensors (Tripathi et al., 2021).
4. Catalytic Applications
These terpyridine derivatives have been employed in catalytic applications, especially in water oxidation processes. The substitution on the terpyridine core significantly affects the catalytic efficiency, indicating potential for development in green chemistry applications [(Patel et al., 2017)](https://consensus.app/papers/effect-pyridyl-substitution-chemical-photochemical-patel/2406e4e07b115b4ab3f3a06d6935e9ba/?utm_source=chatgpt).
5. Coordination Polymers and Networks
4'-(4-Pyridyl)-2,2':6',2''-terpyridine and its derivatives are ideal linkers for connecting metal nodes in coordination polymers and networks. This application is significant in the field of material science for constructing multi-dimensional architectures, offering potential for novel material design (Housecroft, 2015).
6. Antiproliferative and Chemotherapeutic Applications
Some platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2''-terpyridines have shown promising antiproliferative activity against various cancer cell lines. These compounds represent an alternative approach to enhance chemotherapy efficacy and reduce side effects, marking significant advancements in cancer therapy research (Altmann et al., 2019).
7. Structural Characterization and Theoretical Investigations
The structural and theoretical characterization of these compounds, including X-ray diffraction analysis and DFT calculations, is essential for understanding their chemical properties. This analysis aids in elucidating the electronic structure, bonding nature, and potential reactivity of these compounds (Zych et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKPCLKZOLTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465944 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Pyridyl)-2,2':6',2''-terpyridine | |
CAS RN |
112881-51-3 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



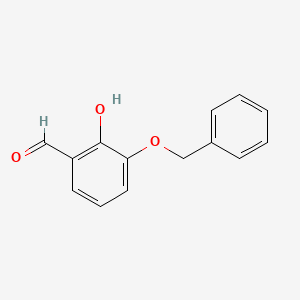
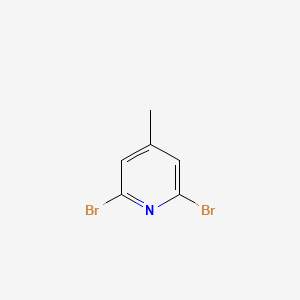
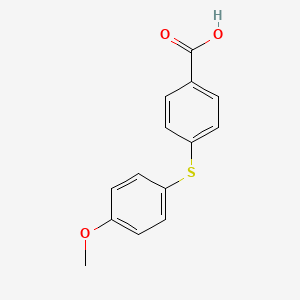
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)
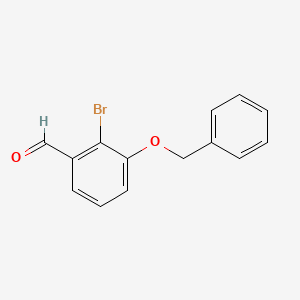


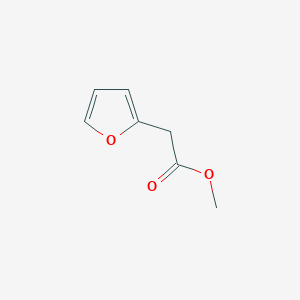
![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

